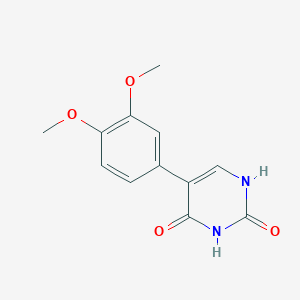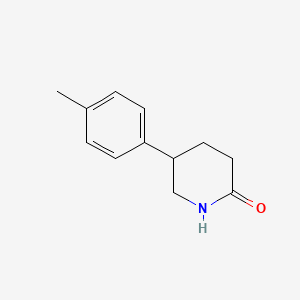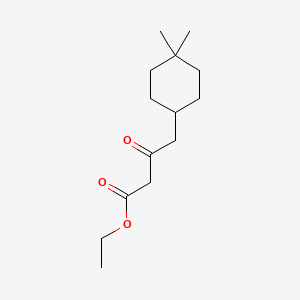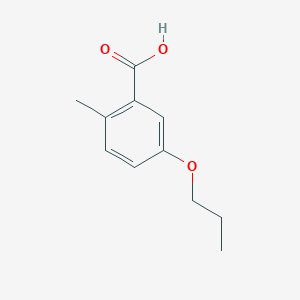
(2,4)-Dihydroxy-5-(3,4-dimethoxyphenyl)pyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4)-Dihydroxy-5-(3,4-dimethoxyphenyl)pyrimidine, 95% (2,4-DHP) is a synthetic pyrimidine derivative with a wide range of applications in scientific research. It is a colorless, odorless, and water-soluble crystalline compound that is produced through a multi-step synthesis process. This compound has been used in a variety of biochemical and physiological studies due to its unique chemical structure and its ability to act as an inhibitor of certain enzymes.
Applications De Recherche Scientifique
(2,4)-Dihydroxy-5-(3,4-dimethoxyphenyl)pyrimidine, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used as an inhibitor of certain enzymes, such as trypsin and chymotrypsin, as well as a substrate for other enzymes, such as cyclooxygenase-2 (COX-2). It has also been used as a fluorescent probe for imaging cells and tissues, and as a drug for the treatment of certain diseases, such as cancer.
Mécanisme D'action
(2,4)-Dihydroxy-5-(3,4-dimethoxyphenyl)pyrimidine, 95% is known to act as an inhibitor of certain enzymes, such as trypsin and chymotrypsin. It does this by binding to the enzyme’s active site, which prevents the enzyme from catalyzing its target reaction. It has also been shown to act as a substrate for other enzymes, such as COX-2. In this case, (2,4)-Dihydroxy-5-(3,4-dimethoxyphenyl)pyrimidine, 95% binds to the enzyme’s active site and is then converted into a product by the enzyme.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-(3,4-dimethoxyphenyl)pyrimidine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as trypsin and chymotrypsin, and to act as a substrate for other enzymes, such as COX-2. It has also been shown to bind to certain receptors in the body, such as the estrogen receptor, and to act as an agonist or antagonist of these receptors. Furthermore, it has been shown to have an anti-inflammatory effect, to reduce the expression of certain genes, and to have an antioxidant effect.
Avantages Et Limitations Des Expériences En Laboratoire
(2,4)-Dihydroxy-5-(3,4-dimethoxyphenyl)pyrimidine, 95% has several advantages for use in laboratory experiments. It is a colorless and odorless compound, making it easy to work with in the lab. It is also water-soluble and relatively inexpensive to produce, making it a cost-effective choice for laboratory experiments. Furthermore, its unique chemical structure makes it useful for a variety of biochemical and physiological studies.
However, (2,4)-Dihydroxy-5-(3,4-dimethoxyphenyl)pyrimidine, 95% also has certain limitations for use in laboratory experiments. It is not very stable and can easily degrade in the presence of light or heat. Furthermore, it can be toxic in large amounts, so it is important to handle it with care in the lab. Finally, it can interact with other compounds, so it is important to be aware of potential interactions when using it in experiments.
Orientations Futures
There are a number of potential future directions for research involving (2,4)-Dihydroxy-5-(3,4-dimethoxyphenyl)pyrimidine, 95%. One potential direction is to further explore its mechanism of action and its effects on biochemical and physiological processes. For example, further research could be done to better understand how it binds to certain receptors and how it affects gene expression. Additionally, further research could be done to explore its potential applications in drug development and its potential toxicity in humans. Finally, further research could be done to explore its potential uses in imaging and diagnostics, as well as its potential applications in other areas of scientific research.
Méthodes De Synthèse
(2,4)-Dihydroxy-5-(3,4-dimethoxyphenyl)pyrimidine, 95% can be synthesized via a multi-step process that involves the condensation reaction of a pyrimidine derivative with a dimethoxyphenol. The first step is the condensation reaction between 4-amino-2-chloropyrimidine and 3,4-dimethoxyphenol in the presence of an acid catalyst, such as sulfuric acid. The reaction yields an intermediate, which is then reacted with sodium hydroxide to form the desired product, (2,4)-Dihydroxy-5-(3,4-dimethoxyphenyl)pyrimidine, 95%. This synthesis method is simple and cost-effective, making it a popular choice for laboratory experiments.
Propriétés
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-9-4-3-7(5-10(9)18-2)8-6-13-12(16)14-11(8)15/h3-6H,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMOFKAMZFOUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNC(=O)NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4)-Dihydroxy-5-(3,4-dimethoxyphenyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B6357484.png)


![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B6357508.png)

![4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furo[3,2-c]pyridine](/img/structure/B6357529.png)